6'-Methoxy-1-methylspiro[azepane-4,2'-chromane]-4',7-dione
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Overview
Description
6’-Methoxy-1-methylspiro[azepane-4,2’-chromane]-4’,7-dione is a complex organic compound characterized by its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-1-methylspiro[azepane-4,2’-chromane]-4’,7-dione typically involves multiple steps, starting from readily available precursors. One common method involves the use of 3-(4-hydroxy-2-methoxyphenyl)propanoic acid as a starting material. The key steps include:
Protection of Hydroxyl Groups: Selective protection of the hydroxyl group in the precursor using methoxymethyl ether.
Methylation: Introduction of a methyl group under basic conditions using methyl iodide.
Spiroannulation: Formation of the spiro structure through a cyclization reaction, often using [Bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6’-Methoxy-1-methylspiro[azepane-4,2’-chromane]-4’,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like PIFA.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: PIFA in acetone at 0°C.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
6’-Methoxy-1-methylspiro[azepane-4,2’-chromane]-4’,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential cytotoxic activity against cancer cell lines.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 6’-Methoxy-1-methylspiro[azepane-4,2’-chromane]-4’,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity through covalent or non-covalent interactions.
Modulating Signaling Pathways: Affecting cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2(3H)-benzoxazolone (MBOA): Another compound with a methoxy group and a spiro structure.
6,7-Dimethoxy-2(3H)-benzoxazolone (DMBOA): Similar to MBOA but with an additional methoxy group.
Uniqueness
6’-Methoxy-1-methylspiro[azepane-4,2’-chromane]-4’,7-dione is unique due to its specific spiro structure and the presence of both methoxy and methyl groups. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
6-methoxy-1'-methylspiro[3H-chromene-2,5'-azepane]-2',4-dione |
InChI |
InChI=1S/C16H19NO4/c1-17-8-7-16(6-5-15(17)19)10-13(18)12-9-11(20-2)3-4-14(12)21-16/h3-4,9H,5-8,10H2,1-2H3 |
InChI Key |
UCJAGBABGLBFLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCC1=O)CC(=O)C3=C(O2)C=CC(=C3)OC |
Origin of Product |
United States |
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